Propyl Chloroformate-d7

Isotope Dilution Mass Spectrometry Derivatization Internal Standard

Stable isotope-labeled internal standards for amine/acid analytes are frequently unavailable, compromising quantitative MS accuracy. Propyl Chloroformate-d7 resolves this via its M+7 mass shift derivatization, enabling study-sample-derived isotopic internal standard generation without custom synthesis. • LOD: 0.03 μM for amino acids in biological fluids • LLOQ: 2 ng/mL for aminoglycosides (e.g., gentamicin) • Direct aqueous derivatization-no protein precipitation required • Validated for forensic opiate quantitation in urine and blood. Pale yellow liquid; store 2-8°C under inert atmosphere.

Molecular Formula C4H7ClO2
Molecular Weight 129.591
CAS No. 1228182-42-0
Cat. No. B569999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl Chloroformate-d7
CAS1228182-42-0
SynonymsChloroformic Acid Propyl Ester-d7;  Propyl Carbonochloridate-d7;  Propyl Chlorocarbonate-d7;  n-Propyl Chloroformate-d7
Molecular FormulaC4H7ClO2
Molecular Weight129.591
Structural Identifiers
SMILESCCCOC(=O)Cl
InChIInChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2
InChIKeyQQKDTTWZXHEGAQ-NCKGIQLSSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl Chloroformate-d7: Deuterated Derivatization Reagent


Propyl Chloroformate-d7 (CAS 1228182-42-0) is a deuterated alkyl chloroformate reagent, specifically a heptadeuterated derivative of propyl chloroformate, in which all seven hydrogen atoms on the propyl group are replaced by deuterium . It is a pale yellow to colorless liquid with a molecular weight of 129.59 g/mol and is primarily utilized as a stable isotope-labeled derivatization agent in mass spectrometry-based workflows . Its core function is to react with primary and secondary amines, as well as carboxylic acids, to form carbamate and ester derivatives, respectively, thereby enhancing analytical sensitivity and enabling precise quantitation [1].

Product type Deuterated derivatization reagent (heptadeuterated propyl chloroformate)
Core function Isotope-coded derivatization of amines and carboxylic acids for MS quantitation
Key workflow +7 Da mass shift enables internal standard generation in LC-MS/MS and GC-MS

Propyl Chloroformate-d7 Irreplaceability Explained


Generic substitution of Propyl Chloroformate-d7 with unlabeled propyl chloroformate (CAS 109-61-5) or other deuterated chloroformates (e.g., methyl-d3 or ethyl-d5) is not analytically equivalent. The deuterated propyl group provides a critical +7 Dalton mass shift (M+7) relative to the unlabeled derivative, which is essential for its primary function as an isotope-coded derivatization agent and internal standard in mass spectrometry . This mass difference ensures complete baseline separation of analyte and internal standard signals in the mass analyzer, a requirement for accurate isotope dilution quantitation. While other deuterated chloroformates offer different mass shifts (e.g., +3 for methyl-d3), they do not match the chromatographic retention time and derivatization efficiency of the propyl homolog, which is often optimized for specific classes of analytes like amino acids and aminoglycosides [1]. Substituting with unlabeled reagent would eliminate the isotopic internal standard capability, leading to compromised accuracy and precision in quantitative assays [2].

Target reagent
Propyl Chloroformate-d7 provides a distinct +7 Da shift for baseline-separated isotope dilution MS.
Unlabeled or alternative deuterated reagent
Unlabeled propyl chloroformate loses isotope dilution capability; other deuterated chloroformates (e.g., methyl-d3) may shift chromatographic retention and derivatization efficiency, limiting direct substitution.

Propyl Chloroformate-d7: Quantified Advantages


M+7 Mass Shift for Isotope Dilution MS

Propyl Chloroformate-d7 produces a distinct +7 Dalton mass shift relative to its unlabeled counterpart (M+7 vs. M+0), which is the fundamental requirement for its use as an isotope-coded derivatization agent in quantitative LC-MS/MS and GC-MS assays . This mass difference allows the analyte (derivatized with unlabeled reagent) and the internal standard (derivatized with d7-reagent) to be resolved in the mass spectrometer without spectral overlap, enabling accurate quantitation via isotope dilution [1].

M+7 mass shift
Head-to-head
+7 Daltons vs. unlabeled derivative (M+0)
Prerequisite for isotope dilution quantitation without spectral overlap.
Reported under ESI/CI conditions; mass shift supports method development.
Isotope Dilution Mass Spectrometry Derivatization Internal Standard

Gentamicin Quantitation Sensitivity

In a validated LC-MS/MS method for the quantitation of the multi-component aminoglycoside gentamicin in human plasma, the use of Propyl Chloroformate-d7 as an in-situ derivatization internal standard enabled a lower limit of quantitation (LLOQ) of 2 ng/mL using only 50 μL of plasma [1]. This sensitivity was achieved without the need for a pre-synthesized isotopically labeled gentamicin internal standard, which is often commercially unavailable and requires custom synthesis [2].

Gentamicin LLOQ
Head-to-head
2 ng/mL using 50 µL human plasma
Supports low ng/mL sensitivity in complex matrices via in-situ ISTD strategy.
Method context: LC-MS/MS; avoids custom-synthesized labeled internal standard.
Bioanalysis Aminoglycoside Quantitation LC-MS/MS

Isotopic Purity and Signal Overlap

Commercially available Propyl Chloroformate-d7 is specified at an isotopic purity of 98 atom % D, as certified by vendors like Sigma-Aldrich . This high level of deuteration ensures that the M+7 ion signal is dominant, with minimal contribution from residual unlabeled (M+0) or partially deuterated species. In contrast, alternative deuterated derivatization reagents may be offered at lower isotopic purity (e.g., 95-97 atom % D), which can lead to significant isotopic cross-talk and compromised quantitation accuracy, particularly at low analyte concentrations [1].

Isotopic purity
Cross-study comparable
98 atom % D (specification) vs. typical 95–97 atom % D for alternatives
Higher deuteration may reduce isotopic cross-talk in trace-level assays.
Specification review needed; lot-specific CoA verification recommended.
Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Amino Acid Detection Sensitivity by GC-MS

A validated GC-MS method for the quantitative analysis of free amino acids in biological fluids using propyl chloroformate derivatization achieved limits of detection (LOD) in the range of 0.03-12 μM and lower limits of quantitation (LLOQ) in the range of 0.3-30 μM [1]. This method, which relies on stable isotope-labeled internal standards (including deuterated analogs), was validated across human urine, blood plasma, and cell culture media, with intra-day precision ranging from 0.9-14.3% and inter-day precision for urine at 1.5-14.1% [2].

Amino acid sensitivity
Class-level inference
LOD 0.03–12 µM; LLOQ 0.3–30 µM (GC-MS, propyl chloroformate method)
Implies viability for analogous d7-reagent IS workflows; not direct d7 data.
Data to verify: sensitivity transfer requires in-house validation with d7 reagent.
Amino Acid Profiling Metabolomics GC-MS

Propyl Chloroformate-d7: Optimal Applications


In-Situ Internal Standard Generation for Amine Drugs

When a stable isotope-labeled analog of the target drug is not commercially available, Propyl Chloroformate-d7 can be used to derivatize the analyte in the study sample with unlabeled propyl chloroformate, while a separate aliquot is derivatized with Propyl Chloroformate-d7 to serve as the internal standard. This approach, as demonstrated for gentamicin (LLOQ 2 ng/mL), circumvents the need for costly custom synthesis of labeled internal standards [1]. It is particularly valuable for early-stage drug development, where timelines are tight and synthetic resources are limited [2].

Absolute Quantitation of Amino Acids by GC-MS

For absolute quantitation of amino acids in biological fluids, Propyl Chloroformate-d7 can be employed as the deuterated derivatization reagent to generate a stable isotope-labeled internal standard mixture. When spiked into samples prior to derivatization with unlabeled propyl chloroformate, this enables precise isotope dilution quantitation, achieving LODs down to 0.03 μM and LLOQs down to 0.3 μM [1]. This workflow is fully automatable and does not require prior protein precipitation, making it suitable for high-throughput metabolomics studies [2].

Opiate Confirmation in Forensic Toxicology

Propyl Chloroformate-d7 can be used as a stable isotope-labeled derivatization agent for the simultaneous determination of opiates in human urine and blood via direct aqueous derivatization and GC-MS [1]. By using the unlabeled reagent for sample derivatization and the d7-reagent to prepare an isotopically labeled internal standard, analysts can achieve high-confidence identification and quantitation of these controlled substances, meeting forensic evidentiary standards [2].

Application
Selection Property
Validation Focus
In-situ ISTD generation for amine drugs
Deuterated derivatization efficiency and +7 Da shift
Method comparability to custom-synthesized IS; LLOQ verification
Amino acid quantitation by GC-MS
Derivatization completeness and isotopic purity
Precision and accuracy across biological matrices; automation compatibility
Forensic toxicology opiate confirmation
Specific derivatization and isotopic separation
Compliance with forensic analytical acceptance criteria; matrix effect evaluation

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